Ethyl 2,5-dichloro-3-methylbenzoate
Overview
Description
Ethyl 2,5-dichloro-3-methylbenzoate is an organic compound belonging to the ester class of chemicals. It is a derivative of benzoic acid and is characterized by the presence of two chlorine atoms and one methyl group attached to the benzene ring. This compound is a white crystalline solid with a slightly sweet odor.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2,5-dichloro-3-methylbenzoate is synthesized through the esterification of 2,5-dichloro-3-methylbenzoic acid with ethanol under acidic conditions. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out by heating the mixture of 2,5-dichloro-3-methylbenzoic acid and ethanol, resulting in the formation of this compound and water as a byproduct.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous reactors and distillation units are often employed to separate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,5-dichloro-3-methylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester group can be hydrolyzed to yield 2,5-dichloro-3-methylbenzoic acid and ethanol in the presence of a strong acid or base.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar solvents such as water or ethanol.
Reduction Reactions: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents. The reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide are used. The reactions are conducted under reflux conditions to ensure complete hydrolysis.
Major Products Formed
Substitution Reactions: Depending on the nucleophile, products such as 2,5-dichloro-3-methylphenol, 2,5-dichloro-3-methylbenzylamine, or 2,5-dichloro-3-methylthiophenol can be formed.
Reduction Reactions: The major product is 2,5-dichloro-3-methylbenzyl alcohol.
Hydrolysis: The major products are 2,5-dichloro-3-methylbenzoic acid and ethanol.
Scientific Research Applications
Ethyl 2,5-dichloro-3-methylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of ethyl 2,5-dichloro-3-methylbenzoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific context of its use.
Comparison with Similar Compounds
Ethyl 2,5-dichloro-3-methylbenzoate can be compared with other similar compounds such as:
Ethyl 2,4-dichloro-3-methylbenzoate: Similar structure but with chlorine atoms at different positions, leading to different chemical and biological properties.
Ethyl 2,5-dichlorobenzoate: Lacks the methyl group, which may affect its reactivity and applications.
Ethyl 3-methylbenzoate:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
ethyl 2,5-dichloro-3-methylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O2/c1-3-14-10(13)8-5-7(11)4-6(2)9(8)12/h4-5H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRRWXTUZQVYFFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC(=C1)Cl)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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